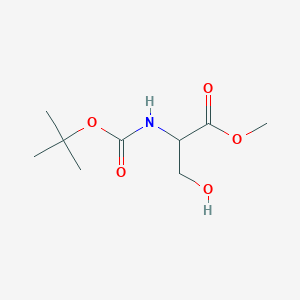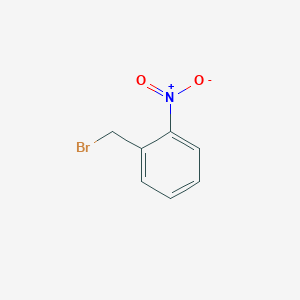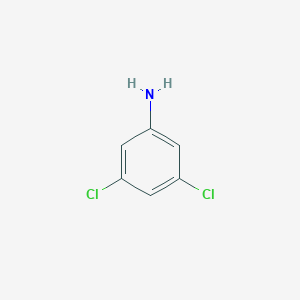
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Methyl 2-TBAHP) is an organic compound that is widely used in various scientific research and laboratory experiments. Methyl 2-TBAHP is a derivative of the amino acid proline and is a potent inhibitor of protein synthesis. It has been used in a wide range of research applications, including studies of protein folding, enzyme kinetics, and protein-protein interactions. It is also used in biochemical and physiological studies to study the effects of various compounds on cells and tissues.
Applications De Recherche Scientifique
- N-Boc Protection : The tert-butoxycarbonyl (Boc) group is widely used for amine protection. N-Boc-L-serine methyl ester is an amino acid derivative that can be selectively protected using this group . The N-Boc group is stable under catalytic hydrogenolysis and resistant to basic and nucleophilic conditions, making it a versatile choice for protecting amines .
- Chiral Synthesis : Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate can be transformed into various chiral α-amino acids through diastereoselective reactions. These chiral building blocks play a crucial role in drug development and other synthetic endeavors .
Biotin Synthesis
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate is a key intermediate in the synthesis of biotin, a water-soluble vitamin. Biotin is essential for various metabolic processes, including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Heterocyclic Compound Synthesis
The compound finds application in the synthesis of heterocyclic compounds, which are valuable targets in drug discovery. Specifically, heterocycles containing oxygen atoms are of interest. Researchers explore these compounds for their potential medicinal properties .
New Biomedical Polymers
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate contributes to the development of new biomedical polymers. These polymers incorporate serine and threonine side groups, enhancing their biocompatibility and functionality .
- Neuromodulation : γ-Amino β-hydroxybutyric acid (GABOB), derived from serine, acts as a neuromodulator in the central nervous system and is used as a hypotensive drug .
- Cytotoxicity Studies : Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate derivatives have been investigated for cytotoxic activity .
Mécanisme D'action
Target of Action
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .
Result of Action
The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .
Action Environment
The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
69942-12-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)



![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)






